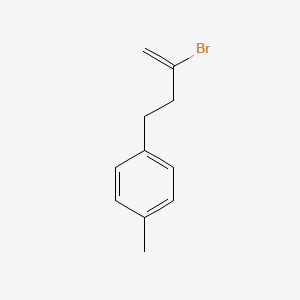

2-Bromo-4-(4-methylphenyl)-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-(4-methylphenyl)-1-butene, also known as 2-bromo-4-methylstyrene, is an organic compound belonging to the class of alkenes. It is an aromatic hydrocarbon with a molecular weight of 180.2 g/mol, a boiling point of 156-158°C, and a melting point of -25.5°C. 2-bromo-4-methylstyrene is a colorless liquid with a characteristic odor and is soluble in alcohols, ethers, and chloroform. This compound is used in the production of various industrial chemicals and as a precursor for the synthesis of other compounds.

Scientific Research Applications

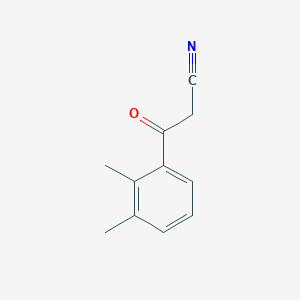

Synthesis of Mephedrone (4-MMC)

2-Bromo-4’-methylpropiophenone is a key precursor in the synthesis of Mephedrone (4-MMC), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known for their ability to induce hallucinations and stimulate the mind .

Physico-Chemical Properties

The compound has distinct physico-chemical properties that contribute to its unique characteristics. It has a molecular formula of C10H11BrO and a molar weight of 227.10 g/mol . It demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .

Precursor for Various Organic Compounds

Derivatives of propiophenone, like 2-Bromo-4’-methylpropiophenone, are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds .

Solvent in Silicone Rubber

2-Bromo-4’-methylpropiophenone is employed as a solvent in silicone rubber .

Colorant in Plastics, Paints, and Enamels

The compound functions as a colorant in plastics, paints, and enamels .

Research into Health Effects

Research into the health effects of Mephedrone (4-MMC), which is synthesized from 2-Bromo-4’-methylpropiophenone, has revealed a range of potential impacts, including elevated blood pressure and heart rate, hyperthermia, and increased glucose levels .

Mechanism of Action

Target of Action

It’s structurally similar to 2-bromo-4-methylphenyl isocyanate , which is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . Therefore, it’s possible that 2-Bromo-4-(4-methylphenyl)-1-butene may also interact with proteins in a similar manner.

Mode of Action

Based on its structural similarity to 2-bromo-4-methylphenyl isocyanate , it might interact with proteins and other biological molecules, potentially altering their structure and function .

Biochemical Pathways

Given its potential protein interactions, it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Any alterations in protein structure or function could potentially lead to changes in cellular processes and overall cell behavior .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-4-(4-methylphenyl)-1-butene . For instance, extreme temperatures or pH levels could potentially affect its stability or interactions with proteins .

properties

IUPAC Name |

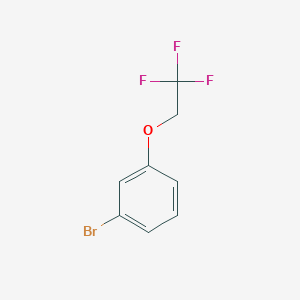

1-(3-bromobut-3-enyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,2,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMVALAAPGENLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641127 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731772-22-8 |

Source

|

| Record name | 1-(3-Bromo-3-buten-1-yl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)